molecular formula C14H17NO2S B471087 [(3,4-Dimethoxyphenyl)methyl](2-thienylmethyl)amine CAS No. 502935-34-4

[(3,4-Dimethoxyphenyl)methyl](2-thienylmethyl)amine

Cat. No. B471087
M. Wt: 263.36g/mol
InChI Key: WISANEWFZGRLER-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)methylamine is a chemical compound with the IUPAC name N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-thienylmethyl)amine . It has a molecular weight of 277.39g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO2S/c1-17-14-4-3-12(9-15(14)18-2)5-7-16-10-13-6-8-19-11-13/h3-4,6,8-9,11,16H,5,7,10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

(3,4-Dimethoxyphenyl)methylamine is a liquid at room temperature . It has a molecular weight of 277.39g/mol .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h3-8,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISANEWFZGRLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,4-Dimethoxyphenyl)methyl](2-thienylmethyl)amine

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